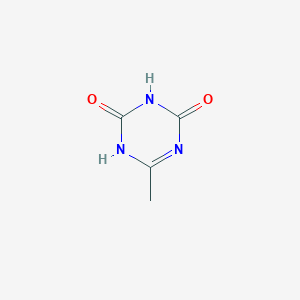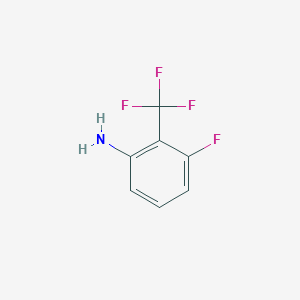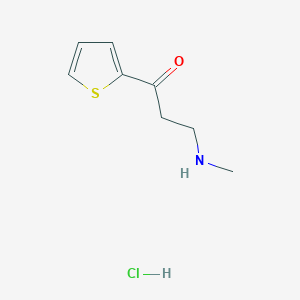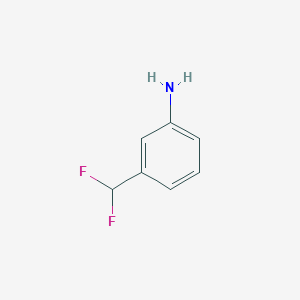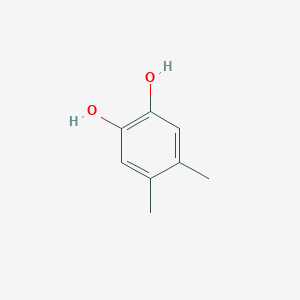
2-Methyl-4-(trimethylsilyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(trimethylsilyl)quinoline (MTSQ) is a heterocyclic compound that has been gaining attention in scientific research due to its unique properties and potential applications. MTSQ is a quinoline derivative that contains a trimethylsilyl group, which makes it highly lipophilic and stable.
作用機序
The mechanism of action of 2-Methyl-4-(trimethylsilyl)quinoline is not well understood, but it is believed to involve the interaction of the trimethylsilyl group with various biological molecules. The lipophilic nature of the trimethylsilyl group allows 2-Methyl-4-(trimethylsilyl)quinoline to penetrate cell membranes and interact with intracellular targets. Additionally, the quinoline moiety of 2-Methyl-4-(trimethylsilyl)quinoline is thought to play a role in its mechanism of action, as quinoline derivatives have been shown to exhibit a variety of biological activities.
生化学的および生理学的効果
2-Methyl-4-(trimethylsilyl)quinoline has been shown to exhibit a variety of biochemical and physiological effects in vitro. In one study, 2-Methyl-4-(trimethylsilyl)quinoline was found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could potentially lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function.
2-Methyl-4-(trimethylsilyl)quinoline has also been shown to exhibit antioxidant properties, which could make it a potential therapeutic agent for the treatment of oxidative stress-related diseases. Additionally, 2-Methyl-4-(trimethylsilyl)quinoline has been shown to exhibit antitumor activity in vitro, although further studies are needed to determine its potential as a cancer therapeutic.
実験室実験の利点と制限
One of the main advantages of 2-Methyl-4-(trimethylsilyl)quinoline is its stability and lipophilicity, which make it an ideal candidate for use in imaging and other biological applications. Additionally, 2-Methyl-4-(trimethylsilyl)quinoline is relatively easy to synthesize, which makes it a cost-effective option for researchers.
One limitation of 2-Methyl-4-(trimethylsilyl)quinoline is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of 2-Methyl-4-(trimethylsilyl)quinoline is not well understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research involving 2-Methyl-4-(trimethylsilyl)quinoline. One area of interest is the development of 2-Methyl-4-(trimethylsilyl)quinoline-based fluorescent probes for use in live-cell imaging. Additionally, further studies are needed to determine the potential of 2-Methyl-4-(trimethylsilyl)quinoline as a therapeutic agent for the treatment of oxidative stress-related diseases and cancer.
Another potential direction for research is the use of 2-Methyl-4-(trimethylsilyl)quinoline as a ligand in metal-catalyzed reactions. The high electron density of 2-Methyl-4-(trimethylsilyl)quinoline could potentially make it a highly effective ligand, leading to the development of new and more efficient catalysts.
Conclusion
In conclusion, 2-Methyl-4-(trimethylsilyl)quinoline is a quinoline derivative that has been shown to exhibit unique properties and potential applications in various fields of scientific research. The synthesis method of 2-Methyl-4-(trimethylsilyl)quinoline involves a multistep reaction process, and its scientific research applications include the development of fluorescent probes and the use of 2-Methyl-4-(trimethylsilyl)quinoline as a ligand in metal-catalyzed reactions. The mechanism of action of 2-Methyl-4-(trimethylsilyl)quinoline is not well understood, but it has been shown to exhibit a variety of biochemical and physiological effects. While 2-Methyl-4-(trimethylsilyl)quinoline has several advantages for use in lab experiments, there are also limitations that must be considered. Finally, there are several potential future directions for research involving 2-Methyl-4-(trimethylsilyl)quinoline, including the development of 2-Methyl-4-(trimethylsilyl)quinoline-based fluorescent probes and the use of 2-Methyl-4-(trimethylsilyl)quinoline as a therapeutic agent.
合成法
2-Methyl-4-(trimethylsilyl)quinoline can be synthesized through a multistep reaction process that involves the condensation of 2-methyl-4-nitroaniline with trimethylsilyl chloride, followed by reduction with sodium borohydride. The resulting product is then subjected to a cyclization reaction with acetic anhydride to form 2-Methyl-4-(trimethylsilyl)quinoline. The overall yield of this synthesis method is around 50%.
科学的研究の応用
2-Methyl-4-(trimethylsilyl)quinoline has been studied extensively for its potential applications in various fields of scientific research. One of the most significant applications of 2-Methyl-4-(trimethylsilyl)quinoline is in the development of fluorescent probes for imaging biological systems. 2-Methyl-4-(trimethylsilyl)quinoline has been shown to exhibit strong fluorescence properties, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques.
2-Methyl-4-(trimethylsilyl)quinoline has also been investigated for its potential as a ligand in metal-catalyzed reactions. The trimethylsilyl group on 2-Methyl-4-(trimethylsilyl)quinoline makes it a highly electron-rich molecule, which can coordinate with metal ions to form stable complexes. These complexes can then be used as catalysts in a variety of reactions, including cross-coupling reactions and C-H activation reactions.
特性
CAS番号 |
124393-06-2 |
|---|---|
製品名 |
2-Methyl-4-(trimethylsilyl)quinoline |
分子式 |
C13H17NSi |
分子量 |
215.37 g/mol |
IUPAC名 |
trimethyl-(2-methylquinolin-4-yl)silane |
InChI |
InChI=1S/C13H17NSi/c1-10-9-13(15(2,3)4)11-7-5-6-8-12(11)14-10/h5-9H,1-4H3 |
InChIキー |
FKTSBXOHPKBGNR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=C1)[Si](C)(C)C |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1)[Si](C)(C)C |
同義語 |
Quinoline, 2-methyl-4-(trimethylsilyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



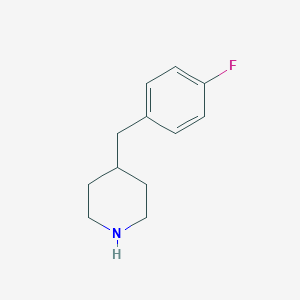
![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)
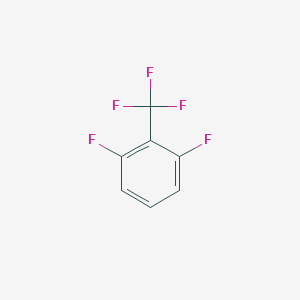
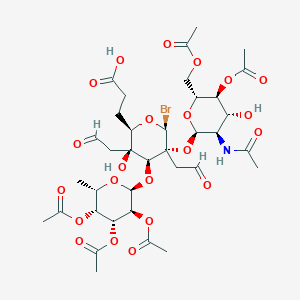
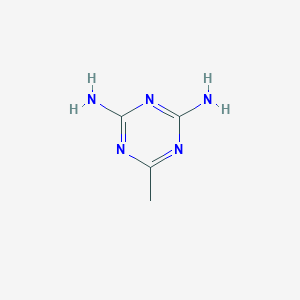
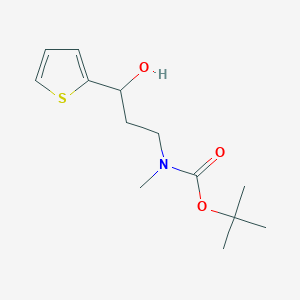
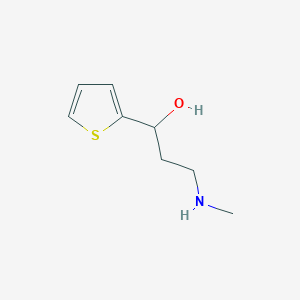
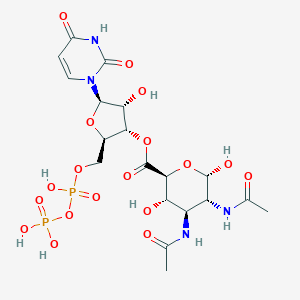
![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione](/img/structure/B46244.png)
